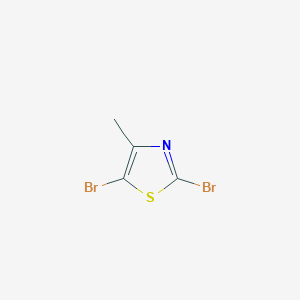

2,5-Dibromo-4-methylthiazole

Descripción

Significance of Halogenated Thiazole (B1198619) Scaffolds in Contemporary Organic and Materials Chemistry

Halogenated thiazole scaffolds are of considerable importance in modern organic and materials chemistry due to their versatile reactivity and the unique properties conferred by the halogen substituents. The thiazole ring itself is aromatic, a result of the delocalization of pi-electrons, which provides it with a degree of stability. jddtonline.info The introduction of halogen atoms, particularly bromine, onto this scaffold significantly modifies its electronic properties and reactivity, making these compounds highly useful as synthetic intermediates.

In organic synthesis, the bromine atoms on the thiazole ring serve as versatile handles for a variety of chemical transformations. They are excellent leaving groups in nucleophilic substitution reactions and are crucial participants in metal-catalyzed cross-coupling reactions. ontosight.ai This reactivity allows for the strategic introduction of diverse functional groups, enabling the construction of complex molecules from the relatively simple dihalo-thiazole core. researchgate.net

In materials chemistry, thiazole derivatives are investigated for their applications in dyes, fungicides, and as components of organic fluorophores. kuey.netchim.it The incorporation of halogens can tune the photophysical properties of these materials. chim.it Furthermore, the structural rigidity and electronic nature of the thiazole ring contribute to the formation of ordered structures, such as self-assembling copolymers, which are of interest for advanced electronic components. researchgate.net

In medicinal chemistry, the thiazole moiety is a "privileged structure," appearing in numerous FDA-approved drugs. mdpi.commdpi.com Halogenation is a common strategy in drug design to enhance the pharmacological properties of a molecule. mdpi.com The presence of bromine atoms can increase a compound's lipophilicity, potentially improving its membrane permeability and bioavailability. It can also lead to stronger interactions with biological targets, such as enzymes and receptors, thereby enhancing therapeutic activity. Consequently, halogenated thiazoles are frequently explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.commdpi.comfrontiersin.org

Historical Development and Evolution of Thiazole Chemistry Relevant to Polybrominated Derivatives

The history of thiazole chemistry began in 1887 when Arthur Hantzsch and J. H. Weber first described this class of heterocyclic compounds. jddtonline.info Their foundational work established the five-membered ring structure containing both sulfur and nitrogen. The early period of thiazole chemistry was characterized by efforts to understand the fundamental structure and reactivity of these new compounds, which was not without scientific debate.

A cornerstone of early thiazole synthesis is the Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides. kuey.net This method and its variations have remained a dependable route for producing a wide array of substituted thiazoles for decades. kuey.netresearchgate.net

The development of polybrominated thiazole derivatives represents a significant evolution from these initial discoveries. As the understanding of electrophilic aromatic substitution grew, methods for the controlled halogenation of the thiazole ring were developed. Achieving selective substitution patterns requires careful control of reaction conditions, such as temperature and the choice of brominating agent, as the thiazole ring has multiple reactive positions. The synthesis of compounds like 2,5-Dibromo-4-methylthiazole is a direct result of these advancements in synthetic methodology, which allow for precise structural modifications to the thiazole core. More recent developments in synthetic organic chemistry, such as the "halogen dance" reaction—a base-induced migration of halogen atoms around a heterocyclic ring—have provided even more sophisticated tools for manipulating polyhalogenated aromatic systems, including thiazoles. researchgate.net

Current Research Landscape and Emerging Applications of Dihalo-methylthiazoles

The current research landscape for dihalo-methylthiazoles, including this compound, is vibrant and focused on their utility as versatile building blocks for creating novel, high-value molecules. These compounds are key intermediates in the synthesis of 2,4,5-trisubstituted thiazoles, a class of compounds that has shown promise in various therapeutic areas. fabad.org.tr

A major area of application is in palladium-catalyzed cross-coupling reactions. The two bromine atoms on compounds like 2,5-dibromothiazole (B130459) can be selectively replaced, allowing for the sequential and controlled introduction of different aryl or heteroaryl groups. beilstein-journals.org This step-wise functionalization is a powerful strategy for building complex, non-symmetrical molecules that would be difficult to synthesize otherwise. beilstein-journals.org This methodology has been applied to the synthesis of alternating copolymers containing bithiazole units, which are studied for their self-assembly properties and potential use in materials science. researchgate.net

In medicinal chemistry, dihalo-methylthiazoles serve as scaffolds for the development of new therapeutic agents. The ability to modify the structure at specific positions allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound. frontiersin.org Thiazole derivatives are being investigated as inhibitors of various enzymes, including those involved in cancer progression and bacterial survival. frontiersin.org For instance, substituted thiazoles have been identified as potent inhibitors of dihydrofolate reductase (DHFR) and have shown activity against various cancer cell lines.

Furthermore, computational chemistry, including density functional theory (DFT) calculations, is increasingly used to predict the molecular properties and reactivity of thiazole derivatives. researchgate.net These computational approaches aid in the rational design of new compounds and the optimization of synthetic strategies, accelerating the discovery of new applications for dihalo-methylthiazoles in both medicine and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromo-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJMZIKWTNQXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801000356 | |

| Record name | 2,5-Dibromo-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801000356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79247-78-2 | |

| Record name | 2,5-Dibromo-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79247-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801000356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-4-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dibromo 4 Methylthiazole and Its Precursors

Synthesis through Organometallic Intermediates and Palladium-Catalyzed Routes

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted thiazoles. thieme-connect.comresearchgate.net These methods often involve the use of organometallic intermediates.

The Negishi cross-coupling reaction, for instance, can be used to prepare 2-aryl and 5-aryl substituted thiazoles. thieme-connect.comresearchgate.net This involves the oxidative insertion of zinc into a bromothiazole, followed by a palladium(0)-catalyzed coupling with an aryl halide in a one-pot procedure. thieme-connect.comresearchgate.net Stepwise C-2 and C-5 arylation can lead to 2,5-diaryl substituted thiazoles. thieme-connect.comresearchgate.net

Direct C-H arylation is another palladium-catalyzed method that avoids the pre-functionalization of the thiazole (B1198619) ring. rsc.orgacs.org For example, 5-N-Arylamino-4-methylthiazoles have been synthesized from 4-methylthiazole (B1212942) through a three-step sequence involving a direct Pd-catalyzed C-H arylation, followed by bromination and a Buchwald-Hartwig amination. acs.org Palladium catalysts supported on polymers have also been developed, offering the advantage of being recyclable. scielo.br

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Negishi Cross-Coupling | Pd(PPh3)4 | 2-Bromothiazole, Zinc, Aryl halide | 2-Aryl substituted thiazoles | thieme-connect.com |

| Negishi Cross-Coupling | Pd(PPh3)4 | 2-(Trimethylsilyl)thiazole, n-BuLi, ZnCl2, Aryl halide | 5-Aryl substituted thiazoles | thieme-connect.com |

| Direct C-H Arylation | Palladium catalyst | Imidazo[2,1-b]thiazoles, Aryl bromides | C-5 arylated imidazo[2,1-b]thiazoles | rsc.org |

| Sonogashira Coupling | Polystyrene-supported palladium(II) ethylenediamine (B42938) complex | 2-Amino-3-(2-propynyl)-1,3-thiazolium bromide, Aryl iodides | 6-(Substituted benzyl)imidazo[2,1-b] bepls.combohrium.comthiazoles | scielo.br |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of 2,5-Dibromo-4-methylthiazole, a halogenated heterocyclic compound, relies on precise control over reaction conditions to maximize product yield and ensure high regioselectivity. The optimization of parameters such as temperature, solvent, and the choice of brominating agent is critical for selectively introducing bromine atoms at the C2 and C5 positions of the 4-methylthiazole ring. Research into the synthesis of brominated thiazoles has led to the development of refined methodologies that improve efficiency and minimize the formation of undesirable byproducts.

The primary precursor for this synthesis is 4-methylthiazole. The direct bromination of this precursor is the most common route, and its optimization is central to achieving a high yield of the desired product. Key challenges in this synthesis include preventing over-bromination, which can lead to the formation of tribromothiazole, and avoiding side reactions such as bromination of the methyl group.

Detailed Research Findings

Research has identified several key factors that influence the outcome of the bromination of 4-methylthiazole. The selection of the brominating agent, solvent, temperature, and stoichiometry are all pivotal in controlling the reaction's selectivity and yield.

Brominating Agents: The two most common brominating agents used for this transformation are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).

Elemental Bromine (Br₂): Often used in solvents like acetic acid or chloroform (B151607), Br₂ is a powerful brominating agent. To achieve dibromination, an excess of bromine is typically required. However, this approach risks over-bromination and can be challenging to control due to the high reactivity of bromine.

N-Bromosuccinimide (NBS): NBS offers a milder and more selective alternative to elemental bromine. It is particularly effective for achieving controlled bromination of heterocyclic systems. When used for electrophilic substitution on the thiazole ring, the reaction is often performed in a polar solvent. For radical bromination of the methyl group, a radical initiator like azobisisobutyronitrile (AIBN) would be used, but for ring bromination, the conditions are typically ionic. The use of NBS can significantly improve selectivity and reduce the formation of byproducts. vulcanchem.com

Solvent and Temperature Control: The choice of solvent and the reaction temperature are crucial for managing reactivity and enhancing selectivity.

Solvents: Acetic acid and chloroform are frequently used as solvents because they effectively dissolve the thiazole substrate and facilitate electrophilic substitution. Dichloromethane is another common solvent, particularly when NBS is the brominating agent.

Temperature: Careful temperature control is essential to prevent unwanted side reactions. For direct bromination with Br₂, reactions are often maintained at room temperature or slightly elevated temperatures (e.g., 25–40°C) to optimize the yield. For other selective brominations, maintaining temperatures below 20°C can be crucial for ensuring selectivity. vulcanchem.com

The following data tables summarize the optimized conditions for the synthesis of brominated thiazoles based on common laboratory practices and findings for related compounds.

Table 1: Comparison of Bromination Methods for Thiazole Ring Substitution

| Method | Brominating Agent | Typical Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Direct Bromination | Bromine (Br₂) | Acetic Acid or Chloroform | 25–40°C | Straightforward method; risk of over-bromination requires careful control. |

| NBS Bromination | N-Bromosuccinimide (NBS) | Dichloromethane or Acetonitrile | Room Temp. to Reflux | Milder reaction, offers higher regioselectivity and fewer byproducts. vulcanchem.com |

Table 2: Optimization Parameters for Selective Dibromination

| Parameter | Condition | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Stoichiometry | Slight excess of brominating agent | Ensures complete conversion to the dibrominated product. | |

| Temperature | Controlled (e.g., <20°C or 25-40°C depending on system) | Minimizes polybromination and side-chain bromination. Critical for selectivity. | vulcanchem.com |

| Solvent Choice | Polar aprotic (e.g., CH₂Cl₂, CHCl₃) or Acetic Acid | Facilitates electrophilic substitution on the thiazole ring. | |

| Purification | Recrystallization or Column Chromatography | Essential for isolating the pure 2,5-dibromo isomer from other potential products. |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dibromo 4 Methylthiazole

Electrophilic Substitution Reactions on the Thiazole (B1198619) Nucleus

The inherent electronic distribution in the thiazole ring makes the C5 position the most nucleophilic and therefore the most susceptible to electrophilic attack. The C2 position is the next most reactive, while the C4 position is the most electron-deficient and least likely to undergo electrophilic substitution. ias.ac.inias.ac.in The synthesis of 2,5-Dibromo-4-methylthiazole itself is a testament to this reactivity pattern.

The formation of this compound proceeds via the electrophilic bromination of 4-methylthiazole (B1212942). Although thiazole is generally resistant to electrophilic substitution, forcing conditions or potent brominating agents like elemental bromine can achieve substitution. lookchem.comias.ac.in The reaction follows a standard electrophilic aromatic substitution mechanism.

The regioselectivity is governed by the inherent electron density of the thiazole ring positions. For 4-methylthiazole, the two available positions for substitution are C2 and C5. Both positions are activated towards electrophilic attack relative to the C4 position, which bears the methyl group. The bromination proceeds sequentially, typically targeting the most reactive C5 position first, followed by substitution at the C2 position to yield the final 2,5-dibrominated product. nih.govsciforum.net Studies on related thiazoles show that bromination often occurs regiospecifically at the C5 position. sciforum.net Achieving dibromination requires overcoming the deactivating effect of the first bromine atom to install the second. lookchem.com

Nucleophilic Substitution at Brominated Positions

The bromine atoms in this compound serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. smolecule.com This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic ring. A clear hierarchy of reactivity exists between the two brominated positions.

The C2-Br bond is significantly more susceptible to nucleophilic attack than the C5-Br bond. ias.ac.inias.ac.in This is due to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen atom, which stabilizes the Meisenheimer-type intermediate formed during the substitution at C2. Consequently, selective mono-substitution can often be achieved at the C2 position by using stoichiometric amounts of a nucleophile under controlled conditions. Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. smolecule.com

| Position | Relative Reactivity | Governing Factor |

|---|---|---|

| C2-Br | High | Strong inductive effect from adjacent nitrogen atom; high electrophilicity. ias.ac.inias.ac.in |

| C5-Br | Moderate | Less activated than C2-Br but still susceptible to substitution. lookchem.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C2 and C5 positions allows for selective and sequential functionalization.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for modifying the thiazole scaffold. numberanalytics.com When applied to this compound, the reaction's regioselectivity is primarily dictated by the relative rates of oxidative addition of the palladium catalyst to the C-Br bonds. rsc.org

Consistent with electronic effects, the more electron-deficient C2-Br bond is generally more reactive towards oxidative addition than the C5-Br bond. This allows for the selective mono-arylation or mono-alkenylation at the C2 position. By carefully controlling the reaction conditions—such as the catalyst, ligands, base, and stoichiometry—chemists can favor mono-substitution or drive the reaction to completion to achieve di-substitution. researchgate.netnih.gov

| Catalyst | Ligand | Base | Solvent | Key Feature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | K₂CO₃, Na₂CO₃ | Dioxane/Water, Toluene | Standard conditions, often effective for selective couplings. nih.gov |

| Pd(OAc)₂ | Phosphine ligands (e.g., SPhos, XPhos) | K₃PO₄ | Toluene, Dioxane | Highly active catalyst systems for challenging or sequential couplings. |

The Stille coupling reaction, which pairs organotin reagents with organic halides, offers another effective method for functionalizing this compound. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mychemblog.comuwindsor.ca

The reactivity trends in Stille couplings mirror those of Suzuki reactions. The oxidative addition step is typically rate-limiting and is faster for more electron-poor organic halides. mychemblog.com Therefore, the C2-Br position of this compound is the preferred site for initial coupling. This inherent regioselectivity can be exploited for the stepwise synthesis of unsymmetrically substituted 2,5-diaryl-4-methylthiazoles. The choice of catalyst, ligands, and additives like Cu(I) salts can significantly influence reaction rates and yields. mychemblog.comresearchgate.net

Modern synthetic strategies increasingly favor C-H activation and direct arylation as more atom-economical and environmentally benign alternatives to traditional cross-coupling reactions. mdpi.comnih.gov These methods bypass the need for pre-functionalized organometallic reagents (boronic acids or stannanes) and often avoid the halogenation step altogether, coupling aryl halides directly with the C-H bonds of the heterocycle. beilstein-journals.org

For thiazole derivatives, palladium-catalyzed direct arylation is highly regioselective. mdpi.com In substrates like 4-methylthiazole, direct arylation occurs almost exclusively at the C5 position, which is the most acidic and sterically accessible C-H bond. researchgate.netbeilstein-journals.org If the C5 position is blocked, functionalization can be directed to the C2 position. researchgate.net This methodology provides a powerful and "greener" route to synthesize many of the same structures that could be obtained from this compound via classical cross-coupling, but in fewer steps and with less waste. mdpi.com

| Thiazole Substrate | Position of C-H Arylation | Catalyst System (Typical) | Reference |

|---|---|---|---|

| 4-Methylthiazole | C5 | Pd(OAc)₂ / KOAc | researchgate.netbeilstein-journals.org |

| 2-Substituted Thiazole | C5 | Pd(OAc)₂ / AgOAc | mdpi.com |

| 5-Substituted Thiazole | C2 | Pd/Cu catalyst system | researchgate.net |

Derivatization and Functionalization of the Methyl Group

Direct derivatization of the methyl group on the this compound ring presents a synthetic challenge due to the high reactivity of the bromine atoms, which are susceptible to nucleophilic substitution and cross-coupling reactions. However, the reactivity of methyl groups on thiazole rings, in general, suggests several potential pathways for functionalization. These reactions typically involve oxidation or condensation reactions. While specific studies on the derivatization of the methyl group of this compound are not extensively documented, the reactivity of analogous compounds provides insight into its potential chemical transformations.

One common transformation of methyl groups on heterocyclic rings is oxidation to form a carboxylic acid or an aldehyde. For instance, the oxidation of 4-methylthiazole derivatives can yield the corresponding 4-carboxaldehyde or 4-carboxylic acid. ontosight.ai This suggests that under controlled oxidation conditions, the methyl group of this compound could potentially be converted to a formyl or carboxyl group, providing a handle for further synthetic modifications. The related compound, 2,5-Dibromo-4-(hydroxymethyl)thiazole, can be oxidized to the corresponding aldehyde or carboxylic acid, indicating that a two-step process involving initial halogenation of the methyl group followed by hydrolysis and then oxidation could be a viable, albeit indirect, route to functionalization.

Condensation reactions represent another avenue for the derivatization of the methyl group. Methyl groups on thiazole rings, particularly at the 2-position, are known to react with aldehydes in the presence of a base. ias.ac.in While the methyl group in this compound is at the 4-position, it may still possess sufficient acidity to undergo condensation with electrophilic reagents under appropriate conditions. Such reactions would lead to the formation of new carbon-carbon bonds at the methyl position, allowing for the introduction of a variety of functional groups.

The table below summarizes the types of reactions that methyl groups on thiazole rings can undergo, based on studies of related compounds.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acid, Aldehyde | ontosight.ai |

| Condensation | Aldehydes, Base | Styryl derivatives | ias.ac.in |

| Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl derivative |

It is important to note that the presence of two bromine atoms on the thiazole ring in this compound would likely influence the reactivity of the methyl group. The strong electron-withdrawing effect of the halogens would decrease the electron density of the ring and could affect the acidity of the methyl protons, potentially altering the conditions required for condensation reactions compared to non-brominated analogs.

Complex Formation with Metal Centers

The thiazole ring, with its nitrogen and sulfur heteroatoms, is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal centers. The nitrogen atom, in particular, is a common coordination site. While there are no specific studies detailing the formation of metal complexes with this compound, the behavior of similar thiazole derivatives provides a strong indication of its potential as a ligand.

Research on 4-methylthiazole has shown that it can coordinate to metal ions such as copper(II). acs.orgcapes.gov.br In these complexes, the thiazole ligand typically binds to the metal center through its nitrogen atom. The resulting complexes can exhibit various geometries depending on the metal ion and the other ligands present. For example, a dimeric complex, bis[dibromobis(4-methylthiazole)copper(II)], has been synthesized and structurally characterized, demonstrating the ability of 4-methylthiazole to act as a monodentate ligand. acs.org

The presence of two bromine atoms in this compound would be expected to influence its coordination properties. The electron-withdrawing nature of the bromine atoms would reduce the basicity of the thiazole nitrogen, potentially weakening the metal-ligand bond compared to non-brominated analogs. However, the fundamental ability to coordinate to metal centers is likely retained. It is also conceivable that under certain reaction conditions, one of the bromine atoms could be displaced, leading to a different mode of coordination or further reactivity.

The table below presents examples of metal complexes formed with related thiazole ligands.

| Ligand | Metal Ion | Complex Formula | Reference |

| 4-Methylthiazole | Copper(II) | [Cu(4-methylthiazole)₂Br₂]₂ | acs.org |

| 4-Methylthiazole | Copper(II) | Cu(4-methylthiazole)₂Cl₂ | capes.gov.br |

| 2-Amino-5-nitrothiazole | Various | Not specified | acs.org |

The study of metal complexes of substituted thiazoles is an active area of research, driven by their potential applications in catalysis, materials science, and as models for bioinorganic systems. While the coordination chemistry of this compound itself remains to be explored in detail, the existing literature on related compounds provides a solid foundation for predicting its behavior and for designing future studies in this area.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dibromo 4 Methylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,5-Dibromo-4-methylthiazole, NMR confirms the substitution pattern and the nature of the single proton-containing group.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by its simplicity. Due to the substitution at all ring positions (C2, C4, and C5), the only proton signals arise from the methyl group. This is expected to appear as a sharp singlet. For comparison, the parent compound 4-methylthiazole (B1212942) shows signals for the C2 and C5 protons in addition to the methyl group. chemicalbook.com The bromine atoms, being electronegative, would deshield the methyl protons, causing their signal to appear at a slightly downfield chemical shift compared to 4-methylthiazole. chemicalbook.com

Interactive Table: Comparison of ¹H NMR Data for 4-methylthiazole and Expected Data for this compound

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 4-methylthiazole chemicalbook.com | H2 | ~8.64 | d |

| H5 | ~6.87 | d | |

| -CH₃ | ~2.47 | s | |

| This compound (Expected) | -CH₃ | >2.47 | s |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, four distinct signals are expected: one for the methyl carbon and three for the thiazole (B1198619) ring carbons (C2, C4, and C5). The carbons directly bonded to bromine (C2 and C5) are expected to be significantly shifted downfield due to the electronegativity of the halogen. The chemical shifts can be predicted by comparison with related substituted thiazoles. asianpubs.org

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reasoning |

|---|---|---|

| -CH₃ | 15-25 | Typical range for methyl group on an aromatic ring. |

| C5 | 100-115 | Attached to bromine, significant downfield shift. |

| C4 | 145-155 | Attached to methyl and sulfur, influenced by adjacent bromine. |

| C2 | 135-150 | Attached to bromine, downfield shift. asianpubs.org |

Two-Dimensional (2D) NMR Techniques: For more complex thiazole derivatives, 2D NMR experiments are invaluable for unambiguous structural assignment. rsc.org Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with the carbon atoms they are directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, helping to piece together the molecular skeleton. While less critical for the simple structure of this compound, these techniques are indispensable for confirming the structure of its more elaborate derivatives.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: The FTIR and Raman spectra of this compound are expected to show characteristic bands for the thiazole ring and the methyl group. Aromatic C=C and C=N stretching vibrations of the thiazole ring typically appear in the 1300-1600 cm⁻¹ region. semanticscholar.orgnih.gov C-H stretching and bending vibrations from the methyl group are also expected in their characteristic regions (around 2900-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively). A key feature for this molecule would be the C-Br stretching vibrations, which are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental bands observed in FTIR and Raman spectra of thiazole derivatives. nih.govresearchgate.net

Interactive Table: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (methyl) | 2900 - 3000 | FTIR/Raman |

| C=N Stretch (ring) | 1500 - 1600 | FTIR/Raman |

| C=C Stretch (ring) | 1300 - 1500 | FTIR/Raman |

| C-H Bend (methyl) | 1375 - 1450 | FTIR/Raman |

| C-Br Stretch | 500 - 700 | FTIR/Raman |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₄H₃Br₂NS), the calculated molecular weight is approximately 256.95 g/mol . sigmaaldrich.com A crucial feature in its mass spectrum arises from the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. msu.edu Consequently, the molecular ion (M⁺) peak will not be a single line but a characteristic cluster of peaks due to the presence of two bromine atoms. This will result in a triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule.

The fragmentation of the molecular ion under electron ionization (EI) conditions typically proceeds through the cleavage of the weakest bonds and the formation of the most stable fragments. uni-saarland.de The pyrimidine (B1678525) ring is generally more stable than the thiazole ring during fragmentation processes. sapub.org Plausible fragmentation pathways for this compound include the loss of a bromine atom ([M-Br]⁺), followed by the loss of the second bromine atom, or the cleavage of the thiazole ring itself.

Interactive Table: Expected Major Ions in the Mass Spectrum of this compound

| Ion | Description | Expected m/z Cluster | Isotopic Pattern Ratio |

|---|---|---|---|

| [C₄H₃Br₂NS]⁺˙ (M⁺˙) | Molecular Ion | 256, 258, 260 | ~1:2:1 |

| [C₄H₃BrNS]⁺ | Loss of one Br atom | 177, 179 | ~1:1 |

| [C₃H₃BrS]⁺˙ | Ring cleavage, loss of BrCN | 150, 152 | ~1:1 |

| [C₄H₃NS]⁺˙ | Loss of two Br atoms | 97 | Single Peak |

X-ray Crystallography for Solid-State Structure Determination of Thiazole Complexes and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

While the specific crystal structure of this compound has not been reported, analysis of closely related structures provides significant insight. For instance, the crystal structure of its isomer, 2,4-Dibromothiazole, has been determined. researchgate.net This study revealed an orthorhombic crystal system and a disordered structure, highlighting the complexities that can arise in the solid-state packing of such molecules. researchgate.net In derivatives, halogen bonding—an interaction involving a halogen atom—has been shown to play a significant role in the crystal architecture. researchgate.net A crystallographic study of this compound would confirm the planarity of the thiazole ring and provide precise measurements of the C-Br, C-S, C-N, and C-C bond lengths, offering valuable data for computational and theoretical models.

Interactive Table: Crystallographic Data for the Related Compound 2,4-Dibromothiazole researchgate.net

| Parameter | Value |

|---|---|

| Compound | 2,4-Dibromothiazole |

| Crystal System | Orthorhombic |

| Space Group | Fmm2 |

| a (Å) | 6.700(10) |

| b (Å) | 16.21(3) |

| c (Å) | 5.516(8) |

| Key Feature | Disordered crystal structure |

Computational and Theoretical Studies on 2,5 Dibromo 4 Methylthiazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. asianpubs.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules like 2,5-Dibromo-4-methylthiazole.

A DFT calculation would begin with a geometry optimization to find the lowest energy arrangement of the atoms, representing the molecule's most stable conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would precisely define the spatial relationship between the thiazole (B1198619) ring, the methyl group, and the two bromine atoms.

Following optimization, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. This information helps in understanding the molecule's polarity and how it might interact with other molecules.

Illustrative Data Table for Optimized Geometric Parameters:

The following table illustrates the type of data that would be generated from a DFT geometry optimization of this compound. Note: These are hypothetical values for illustrative purposes only.

| Parameter | Atom 1 | Atom 2 | Value |

| Bond Length | C2 | S1 | 1.75 Å |

| Bond Length | C2 | N3 | 1.32 Å |

| Bond Length | N3 | C4 | 1.40 Å |

| Bond Length | C4 | C5 | 1.35 Å |

| Bond Length | C5 | S1 | 1.72 Å |

| Bond Length | C4 | C(methyl) | 1.50 Å |

| Bond Length | C2 | Br | 1.88 Å |

| Bond Length | C5 | Br | 1.87 Å |

| Bond Angle | S1 | C2 | N3 |

| Bond Angle | C2 | N3 | C4 |

| Bond Angle | N3 | C4 | C5 |

| Bond Angle | C4 | C5 | S1 |

| Bond Angle | C5 | S1 | C2 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Photophysical Properties

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic behavior.

The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. wuxiapptec.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. rjpbcs.comasianpubs.org

FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their shapes. This would reveal which atoms have the highest electron density in the HOMO (likely sites for electrophilic attack) and which have the highest electron density in the LUMO (likely sites for nucleophilic attack). This information is also fundamental for understanding the molecule's photophysical properties, as the HOMO-LUMO gap often corresponds to the lowest energy electronic transition. nankai.edu.cn

Illustrative Data Table for FMO Properties:

This table shows the kind of data that FMO analysis would provide. Note: These are hypothetical values.

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This approach provides valuable insights into charge distribution, hybridization, and intramolecular interactions.

For this compound, NBO analysis would quantify the natural atomic charges on each atom, offering a more refined picture of the electron distribution than simpler methods. It would also describe the hybridization of the atomic orbitals that form the sigma and pi bonds within the molecule.

A key feature of NBO analysis is its ability to identify and quantify hyperconjugative interactions, which are stabilizing charge-transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals. nih.gov For instance, it could reveal interactions between a lone pair on the nitrogen or sulfur atoms and antibonding orbitals of adjacent bonds. The strength of these interactions is given by the second-order perturbation energy, E(2).

Illustrative Data Table for NBO Analysis:

This table illustrates the type of information obtained from an NBO analysis. Note: These are hypothetical values.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N3 | σ(C2-S1) | 3.5 |

| LP(1) S1 | σ(C2-N3) | 2.1 |

| σ(C4-C(methyl)) | π*(N3-C2) | 1.8 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for predicting and understanding how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP surface is color-coded to indicate regions of different electrostatic potential.

Typically, regions of negative potential (colored red) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov Green or yellow areas represent regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, indicating their nucleophilic character. Positive potential might be observed around the hydrogen atoms of the methyl group and potentially in the vicinity of the bromine atoms due to the "sigma-hole" effect. This map provides a visual guide to the molecule's reactive sites.

Reaction Pathway Elucidation and Mechanistic Insights via Computational Simulations

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For reactions involving this compound, such as nucleophilic aromatic substitution at the bromine-substituted carbons, computational simulations could be employed to map out the potential energy surface. By calculating the energies of the transition states, the activation energy for different reaction pathways can be determined, allowing for predictions of the most favorable reaction mechanism. rsc.orglu.se

These simulations can also shed light on the role of catalysts, solvents, and substituent effects on the reaction rate and selectivity. For instance, calculations could explore how the methyl group and the two bromine atoms electronically influence the reactivity of the thiazole ring.

Theoretical Modeling of Photophysical Properties and Electronic Transitions

Theoretical modeling is essential for understanding and predicting the photophysical properties of molecules, such as their absorption and emission of light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excited states and simulating UV-Vis absorption spectra.

A TD-DFT study of this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis of the molecular orbitals involved in these electronic transitions (e.g., π → π* or n → π*) provides a detailed picture of how the electron distribution changes upon excitation. researchgate.net

Furthermore, computational methods can be used to investigate the properties of the first excited state, which is crucial for understanding fluorescence and phosphorescence. By optimizing the geometry of the excited state, it is possible to predict emission wavelengths and Stokes shifts. These theoretical predictions are invaluable for the rational design of new molecules with specific photophysical properties, such as fluorescent probes or materials for organic electronics. nih.gov

Advanced Applications of 2,5 Dibromo 4 Methylthiazole in Chemical Sciences

Utilization as a Key Building Block in Material Science

The inherent electronic properties of the thiazole (B1198619) ring, combined with the synthetic versatility offered by its dibromo substitution, position 2,5-Dibromo-4-methylthiazole as a crucial intermediate in material science. It is frequently employed in the construction of larger, conjugated systems with tailored optoelectronic characteristics.

Precursors for Advanced Electronic and Optical Materials

This compound is a foundational precursor for a variety of advanced electronic and optical materials. The two bromine atoms act as highly effective leaving groups in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the strategic introduction of various aryl, heteroaryl, or acetylenic substituents at the 2- and 5-positions of the thiazole ring. This modular approach allows chemists to systematically build complex molecular architectures with precisely controlled electronic structures and physical properties. The electron-deficient nature of the thiazole ring makes it an excellent component for creating donor-acceptor (D-A) type materials, which are fundamental to the performance of many organic electronic devices.

Components in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes

The thiazole moiety is a key component in the design of materials for Organic Light-Emitting Diodes (OLEDs) and fluorescent dyes. Thiazole-containing compounds are known for their high thermal and oxidative stability. nih.gov By using this compound as a starting point, researchers can synthesize a wide array of fluorescent molecules. For instance, the fused-ring system thiazolo[5,4-d]thiazole (B1587360) (TTz), which can be derived from thiazole precursors, is a heterocycle that has been successfully incorporated into materials for optical and photonic applications. nih.gov The derivatization of the core structure allows for the fine-tuning of emission colors across the visible spectrum, a critical requirement for full-color display technology. rsc.orgresearchgate.net The ability to create materials with high fluorescence quantum yields makes this building block particularly attractive for developing efficient and bright OLEDs. researchgate.net

Integration into Conjugated Polymer Structures and Liquid Crystalline Materials

The difunctional nature of this compound makes it an ideal monomer for polymerization reactions to form conjugated polymers. These polymers, featuring alternating electron-donating and electron-accepting units along the backbone, are essential for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The thiazole unit typically serves as the electron-accepting moiety. For example, conjugated polymers based on benzo[1,2-d:4,5-d']bis(oxazole), a related heterocyclic structure, have been developed for OTFTs, demonstrating the utility of such building blocks in polymer electronics. mdpi.com Furthermore, the rigid, planar structure of molecules derived from this thiazole can induce liquid crystalline behavior, where the molecules self-assemble into ordered phases. This property is valuable for applications in displays and sensors. researchgate.net

Photophysical Properties and Fluorophore Development

The development of novel fluorophores relies on the precise control of their photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield. Derivatives of this compound are central to this research. The electron-withdrawing thiazole core can be combined with electron-donating groups to create D-A or D-A-D type fluorophores. nih.govrsc.org This molecular design often leads to compounds with significant solvatochromism, where their fluorescence color changes with the polarity of the solvent. researchgate.netnih.gov The photophysical characteristics of thiazolo[5,4-d]thiazole derivatives, for instance, are heavily influenced by their molecular packing in the solid state, which in turn dictates their suitability for solid-state lighting and optical devices. nih.govrsc.orgresearchgate.net

Below is a table summarizing the photophysical properties of representative thiazole-based dyes that can be synthesized from precursors like this compound.

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Application Area |

| Dialkoxyphenyl Thiazolo[5,4-d]thiazole Crystals | 400-500 | 450-650 | 50-150 | Solid-State Lighting, Optical Devices nih.gov |

| 2,5-Diphenyl-thiazolo[5,4-d]thiazole | ~330 | ~415 | ~85 | Liquid Crystals, Polymer Building Blocks researchgate.net |

| 4-N-substituted Benzothiadiazoles | 400-500 | 500-650 | 100-150 | Bioimaging, Fluorescent Probes nih.gov |

Applications in Medicinal Chemistry and Biological Sciences (excluding dosage information)

In medicinal chemistry, this compound provides a versatile scaffold for the synthesis of compounds with potential therapeutic value. The thiazole ring is a privileged structure found in numerous biologically active molecules and approved drugs. mdpi.com

Development of Novel Biologically Active Compounds

The reactive C-Br bonds of this compound allow for the facile introduction of diverse functional groups, enabling the creation of large libraries of compounds for biological screening. This strategy has been used to develop novel agents with a wide range of biological activities. Thiazole derivatives have been investigated for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. nih.govmdpi.com For example, studies have shown that certain thiazole-containing hybrids exhibit significant cytotoxicity against human cancer cell lines. nih.gov Other research has focused on synthesizing thiazole derivatives as potent antifungal agents against various phytopathogenic fungi. researchgate.net The ability to systematically modify the substituents at the 2- and 5-positions allows researchers to perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds for specific biological targets. mdpi.com

The following table presents examples of biologically active compounds containing the thiazole core, illustrating the therapeutic areas where derivatives of this compound could be applied.

| Compound/Derivative Class | Biological Activity | Target/Application |

| Thiazolyl-pyrazoline hybrids | Anticancer, Antifungal | Human hepatocellular carcinoma cells, Candida albicans nih.gov |

| 2-Substituted Benzothiazoles | Antimicrobial, Antitumor | Various bacteria and cancer cell lines mdpi.com |

| Thiazole-carboxamides | Fungicidal, Herbicidal | Fusarium graminearum, Various plant species researchgate.net |

| Thiazole-based hydrazones | Anticancer | HCT-116, HepG2, HT-29 cancer cell lines mdpi.com |

Design of Ligands for Enzyme Inhibition (e.g., DNA Gyrase)

The thiazole nucleus is a key pharmacophore in the design of enzyme inhibitors, particularly for bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and validated targets for antibacterial drugs. u-szeged.hunih.govacs.org Derivatives built upon the 4-methylthiazole (B1212942) core, accessible from precursors like this compound, have been instrumental in developing potent inhibitors that target the ATP-binding site of these enzymes. acs.orghelsinki.fi

Researchers have designed and synthesized series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds that demonstrate potent inhibition of DNA gyrase. u-szeged.hunih.gov Structure-based optimization of initial hits led to compounds with low nanomolar IC50 values against Escherichia coli DNA gyrase. acs.org The design strategy often involves attaching a pyrrolamide moiety to the thiazole core, which is crucial for binding to the enzyme's active site. u-szeged.huhelsinki.fi For instance, modifications to the pyrrolamide group and the thiazole core were explored to improve interactions with key amino acid residues like Asp73, Arg76, and Arg136 in the ATP-binding pocket. helsinki.finih.gov The development of second-generation inhibitors from these scaffolds has yielded analogs with improved, nanomolar inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. u-szeged.hunih.gov

Molecular docking studies have been crucial in understanding the binding interactions of these thiazole-based hybrids with the DNA Gyrase B subunit, confirming that the thiazole scaffold is a powerful foundation for developing antibacterial agents that target this enzyme. researchgate.net

Antimicrobial Efficacy of Thiazole-Containing Derivatives

Thiazole derivatives synthesized from precursors such as this compound exhibit a broad spectrum of antimicrobial activities. nih.govnih.gov The versatility of the thiazole ring allows for the creation of hybrid molecules by combining it with other pharmacologically active scaffolds like pyrazole, chromene, and sulfonamides, leading to compounds with promising antibacterial and antifungal properties. nih.govmdpi.com

Numerous studies have reported the synthesis of novel thiazole derivatives and their evaluation against various pathogenic microbes. benthamdirect.com For example, a series of 2,4-disubstituted thiazole derivatives were synthesized and showed moderate to good activity against several bacterial and fungal strains. bohrium.com The antimicrobial potential is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). In one study, a series of new heteroaryl(aryl) thiazole derivatives demonstrated moderate antibacterial activity, with the most active compound showing MIC values in the range of 0.23–0.70 mg/mL. nih.gov Another study found that certain thiazolyl hydrazone derivatives exhibited notable antimicrobial activity against Enterococcus faecalis, Pseudomonas aeruginosa, and various Candida species. benthamdirect.com

The data below summarizes the antimicrobial activity of selected thiazole derivatives from various studies.

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Thiazole-based Benzylidene Thiazolidinones | S. aureus, E. coli, C. albicans | Comparable to gentamicin (B1671437) and fluconazole | nih.gov |

| 5-methylthiazole based thiazolidinones | Various bacteria | 26.3–378.5 µM | nih.gov |

| Pyrazole-Thiazole Hybrids | Gram-positive and Gram-negative bacteria | Good to moderate | mdpi.com |

| Heteroaryl(aryl) Thiazole Derivatives | Various bacteria | 0.17 to >3.75 mg/mL | nih.gov |

| Thiazolyl Hydrazone Derivatives | E. faecalis, P. aeruginosa, C. krusei | Notable activity | benthamdirect.com |

Anti-Inflammatory and Anticancer Potential of Derivatives

The thiazole scaffold is a prominent feature in the design of molecules with significant anti-inflammatory and anticancer properties. researchgate.netbenthamscience.comresearchgate.net Its derivatives have been shown to target various biological pathways involved in inflammation and cancer progression. researchgate.netnih.gov

Anti-Inflammatory Activity: Thiazole derivatives have demonstrated the ability to inhibit key inflammatory mediators, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netbenthamscience.com Studies on synthetic thiazole compounds have shown significant reductions in paw edema in animal models of inflammation, indicating their potential as therapeutic agents for inflammation-related disorders. wisdomlib.org For instance, certain thiazole-based chalcone (B49325) derivatives exhibited anti-inflammatory activity in the range of 51-55% in a carrageenan-induced mouse paw edema model. nih.gov Research has also pointed to the role of some thiazole derivatives as potential inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. bohrium.com

Anticancer Potential: A vast body of research highlights the efficacy of thiazole derivatives against various cancer cell lines. researchgate.nettandfonline.comjpionline.org These compounds exert their anticancer effects through multiple mechanisms, including the inhibition of kinases, matrix metalloproteinases, and anti-apoptotic proteins. researchgate.net The cytotoxic effects of numerous synthesized thiazole derivatives have been evaluated in vitro against human tumor cell lines derived from breast, liver, colon, and cervical cancers. tandfonline.comtandfonline.commdpi.com

For example, a study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives found that some compounds displayed moderate to high inhibitory activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines. mdpi.com Another study reported that certain thiazole derivatives induced apoptosis in cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. tandfonline.com

The table below presents the anticancer activity of representative thiazole derivatives.

| Compound Class | Cancer Cell Line | Activity (IC50 / % Inhibition) | Reference |

| 4-methylthiazole derivatives | MCF-7 (Breast) | IC50 = 7.7 µM | tandfonline.com |

| Thiazole-Thiadiazole Hybrids | Hela (Cervical), MCF-7, HT-29 (Colon) | Significant growth inhibition | tandfonline.com |

| Thiazole-5-Carboxamides | A-549 (Lung) | 48% inhibition | mdpi.com |

| 2,4-disubstituted 1,3-thiazoles | Various cancer cell lines | Moderate to good activity | jpionline.org |

| Pyridine-Thiazole Hybrids | Colon, Breast, Lung, Glioblastoma | High antiproliferative action | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Thiazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiazole derivatives by identifying the chemical features responsible for their biological activity. nih.govmdpi.com For antimicrobial agents, SAR studies have revealed that the nature and position of substituents on the thiazole ring significantly influence efficacy. For instance, in one series of benzothiazole-based thiazoles, the presence of chloro and phenyl groups was found to enhance antimicrobial activity by increasing the compound's lipophilicity, which facilitates interaction with microbial membranes. ekb.eg Another study on heteroaryl(aryl) thiazole derivatives concluded that having a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring was beneficial for antibacterial activity. mdpi.com

In the context of anticancer activity, SAR studies help in designing more potent and selective agents. Research has shown that specific substitutions on the thiazole ring can lead to enhanced cytotoxicity against cancer cells. The combination of the thiazole ring with other heterocyclic systems, such as pyrazoline, has been shown to be a viable strategy, with SAR analysis indicating that specific substitution patterns on both rings are responsible for the observed antibacterial and antifungal activities. nih.gov For example, substituting the fourth position of the thiazole ring with a p-bromophenyl group was found to increase the antifungal and antituberculosis activities in a series of thiazolyl-pyrazoline hybrids. mdpi.com These insights are invaluable for the rational design of new derivatives with improved pharmacological profiles. nih.gov

Catalytic Applications of this compound Derivatives

Beyond its biomedical applications, the thiazole scaffold is pivotal in the field of catalysis, particularly in the development of N-Heterocyclic Carbene (NHC) catalysts.

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis and organocatalysis due to their strong σ-donating properties and the high stability of the resulting metal complexes. scripps.edunih.gov Thiazole-based NHCs, known as thiazol-2-ylidenes, are generated from their corresponding thiazolium salt precursors. scripps.edursc.org

The synthesis of these crucial thiazolium salts can be achieved from functionalized thiazoles like this compound. The brominated positions can be used to introduce various substituents before the quaternization of the ring nitrogen to form the thiazolium salt. These salts are then deprotonated, often using a strong base, to generate the highly reactive NHC in situ. scripps.edu Alternatively, methods like chloronium ion abstraction from 2-chloroazolium salts can be used to form the NHC. nih.gov

Thiazolium-derived NHCs have been successfully employed as organocatalysts in a variety of chemical transformations, including benzoin-type coupling reactions. researchgate.net The electronic and steric properties of the NHC, which can be fine-tuned by altering the substituents on the thiazole ring, have a marked impact on the reactivity and selectivity of the catalyzed reaction. researchgate.net In transition metal catalysis, thiazol-2-ylidene ligands have been particularly noted in ruthenium-catalyzed olefin metathesis and have shown promise in other areas, such as silver-catalyzed cyclization reactions. nih.gov The unique electronic properties of thiazol-2-ylidenes, which are less electron-donating than their popular imidazolylidene counterparts, render them valuable for catalytic applications requiring more electrophilic metal centers. nih.gov

Future Perspectives and Research Directions for 2,5 Dibromo 4 Methylthiazole

Development of Novel Sustainable Synthetic Routes

The traditional synthesis of halogenated heterocycles often relies on harsh reagents and conditions. Future research will likely prioritize the development of greener, more sustainable methods for the synthesis of 2,5-Dibromo-4-methylthiazole. This involves optimizing reaction parameters to enhance yield and selectivity while minimizing environmental impact.

Key areas of focus will include:

Alternative Solvents: Moving away from conventional volatile organic compounds towards greener alternatives is a critical goal. Research into the use of deep eutectic solvents (DESs) or bio-based solvents could offer significant advantages in terms of reduced toxicity and easier product recovery. mdpi.com For instance, a system like L-proline and ethylene (B1197577) glycol has been successfully used for synthesizing related thiazole (B1198619) structures and could be adapted. mdpi.com

Catalytic Systems: Exploring novel catalytic systems can reduce the need for stoichiometric brominating agents. This could involve developing heterogeneous catalysts that can be easily recovered and reused, or employing milder, more selective electrophilic bromination reagents.

Flow Chemistry: The adoption of continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. A transition to flow synthesis for the bromination of 4-methylthiazole (B1212942) could represent a significant advancement in manufacturing efficiency and safety.

Table 1: Potential Green Solvents for Thiazole Synthesis

| Solvent Type | Example | Potential Advantages for this compound Synthesis |

|---|---|---|

| Deep Eutectic Solvents (DESs) | L-proline:Glycerol (1:2) | Eco-friendly, biodegradable, potential for improved reaction rates. mdpi.com |

| Bio-derived Solvents | Cyrene | Lower toxicity, biodegradable, derived from renewable resources. |

| Ionic Liquids | [BMIM][Br] | Tunable properties, low volatility, potential catalytic activity. |

| Water | Water | Ultimate green solvent, though may require phase-transfer catalysts. |

Exploration of Untapped Reactivity Patterns and Multi-Component Reactions

The two bromine atoms at the C2 and C5 positions are excellent leaving groups, making the molecule a prime candidate for a variety of cross-coupling and substitution reactions. While its utility in reactions like Suzuki and Stille couplings is known, significant untapped potential remains.

Future research should explore:

Selective Functionalization: Developing protocols for the selective mono-functionalization at either the C2 or C5 position is a key challenge. This would allow for the stepwise and controlled introduction of different functional groups, creating complex, non-symmetrical thiazole derivatives. clockss.orgresearchgate.net Techniques involving careful control of temperature and the choice of organometallic reagents (e.g., n-butyllithium in specific solvents) have shown promise in related systems. clockss.orgresearchgate.net

Halogen Dance Reactions: Investigating the possibility of base-induced halogen dance reactions, where a bromine atom migrates to a different position on the thiazole or an adjacent ring, could lead to novel isomers that are otherwise difficult to synthesize. researchgate.net

Multi-Component Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component would be a highly efficient strategy for generating molecular diversity. nih.gov For example, it could serve as a dienophile or a dipolarophile in cycloaddition cascades or be integrated into Hantzsch-type syntheses to build more complex heterocyclic systems. nih.gov

Table 2: Proposed Multi-Component Reactions Incorporating the this compound Scaffold

| Reaction Type | Potential Reactants | Expected Product Class |

|---|---|---|

| Ugi-type Reaction | An isocyanide, an amine, a carboxylic acid | Complex thiazole-peptide hybrids |

| Passerini-type Reaction | An isocyanide, a carboxylic acid, an aldehyde/ketone | α-Acyloxy carboxamide thiazole derivatives |

| Hantzsch-type Cyclocondensation | A β-ketoester, an aldehyde, ammonia | Fused thiazolo-pyridine systems |

Expansion of Applications in Emerging Technologies and Interdisciplinary Research

The unique electronic properties and rigid structure of the thiazole ring make its derivatives highly valuable in materials science and medicinal chemistry. Future applications of this compound will likely emerge from interdisciplinary collaborations.

Organic Electronics: The electron-withdrawing nature of the thiazole ring and the heavy bromine atoms can be exploited to tune the electronic properties of organic semiconductors. Derivatives of this compound could be investigated as building blocks for n-type organic field-effect transistors (OFETs), photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov

Chemical Sensors: By functionalizing the thiazole core with specific recognition units (e.g., crown ethers, calixarenes), it may be possible to develop novel chemosensors for detecting metal ions or environmentally significant anions. The thiazole's fluorescence properties could be modulated upon binding, providing a detectable signal.

Medicinal Chemistry and Chemical Biology: The thiazole moiety is a recognized "privileged structure" in many FDA-approved drugs. mdpi.com this compound serves as an ideal scaffold for generating libraries of compounds for drug discovery programs. Its derivatives could be screened for a wide range of biological activities, including as kinase inhibitors, antimicrobial agents, or antiproliferative compounds. mdpi.comnih.gov

Table 3: Potential Applications of this compound Derivatives in Emerging Fields

| Field | Specific Application | Rationale |

|---|---|---|

| Materials Science | Organic Field-Effect Transistors (OFETs) | Thiazole core can be used to construct electron-deficient π-conjugated systems. nih.gov |

| Organic Photovoltaics (OPVs) | Serves as a modifiable building block for donor-acceptor polymers. | |

| Medicinal Chemistry | Kinase Inhibitors | Scaffold for creating ATP-competitive inhibitors for cancer therapy. mdpi.com |

| Antimicrobial Agents | Core structure for developing new antibiotics to combat resistant strains. nih.govresearchgate.net | |

| Chemical Sensing | Ion-selective Electrodes | Can be functionalized to create ionophores for specific metal ion detection. |

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby accelerating the design and discovery process. Applying these methods to this compound can guide experimental work and provide deeper mechanistic insights.

Future computational efforts should focus on:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways for nucleophilic and electrophilic substitutions. This can help predict the regioselectivity of reactions, guiding the development of synthetic methods for selective mono-functionalization.

Modeling Electronic Properties: Time-dependent DFT (TD-DFT) can predict the absorption and emission spectra of novel derivatives, aiding in the rational design of new dyes, fluorophores, and materials for organic electronics. researchgate.net

Molecular Docking and Virtual Screening: In drug discovery, the this compound scaffold can be used for virtual screening campaigns. Molecular docking studies can predict the binding modes and affinities of its derivatives to specific biological targets, such as enzyme active sites, helping to prioritize compounds for synthesis and biological testing. nih.govresearchgate.net

Table 4: Key Parameters for Computational Modeling of this compound

| Computational Method | Parameter/Property to be Studied | Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy barriers, molecular orbital energies (HOMO/LUMO) | Synthetic route planning, predicting electronic properties. researchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties | Design of dyes and materials for optoelectronics. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding structural dynamics and interactions in solution. |

| Molecular Docking | Binding affinity, interaction poses with protein targets | Rational drug design and virtual screening. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 2,5-Dibromo-4-methylthiazole, and how can purity be ensured?

- Methodology :

- Dissolve 4-methylthiazole in anhydrous DMF under inert gas (e.g., argon). Add carbon tetrabromide (CBr₄) and sodium tert-butoxide at −10°C to initiate bromination. Maintain stoichiometric ratios (e.g., 1:2 molar ratio of 4-methylthiazole:CBr₄) to avoid incomplete substitution .

- Purify via recrystallization using water-ethanol mixtures (common for thiazole derivatives) and confirm purity (>95%) via HPLC or GC-MS.

- Key Considerations :

- Temperature control (−10°C) minimizes side reactions like over-bromination.

- Anhydrous DMF stabilizes intermediates and enhances reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C-NMR : Identify methyl (δ ~2.5 ppm) and thiazole ring protons (δ ~7–8 ppm). Bromine’s electronegativity causes deshielding .

- IR Spectroscopy : Confirm C-Br stretches (500–600 cm⁻¹) and thiazole ring vibrations (C=N ~1600 cm⁻¹) .

- X-ray Diffraction : Resolve crystal structure (e.g., dihedral angles between bromine substituents) for structure-activity studies .

Advanced Research Questions

Q. How do mechanistic studies explain regioselective bromination in this compound synthesis?

- Methodology :

- Electrophilic Substitution : Bromination likely occurs at the 2- and 5-positions due to electron-donating methyl group activation at position 4. Use DFT calculations to map electron density and predict reactivity .

- Radical Pathways : Explore initiation by sodium tert-butoxide, which may generate bromine radicals under low-temperature conditions .

- Contradictions : Some studies report competing bromination at position 3 under high-temperature conditions; kinetic vs. thermodynamic control must be assessed .

Q. How can researchers resolve contradictions in reported yields or reactivity of this compound derivatives?

- Methodology :

- Variable Analysis : Compare reaction conditions (e.g., solvent polarity, base strength). For example, DMF vs. THF may alter reaction rates due to solvation effects .

- Reproducibility Tests : Standardize protocols (e.g., inert atmosphere, reagent drying) to isolate variables causing yield discrepancies .

Q. What advanced applications does this compound have in drug discovery?

- Methodology :

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl thiazoles for kinase inhibitor screening .

- Biological Assays : Test derivatives against metalloenzymes (e.g., alanine oligopeptidase) to evaluate metal-binding interactions via IC₅₀ measurements .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodology :

- HPLC-MS/MS : Detect halogenated byproducts (e.g., tri-brominated isomers) using reverse-phase C18 columns and MRM transitions .

- Elemental Analysis : Verify Br content (theoretical: ~55%) to confirm stoichiometry .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.